4-Methylpentansulfonamid

Übersicht

Beschreibung

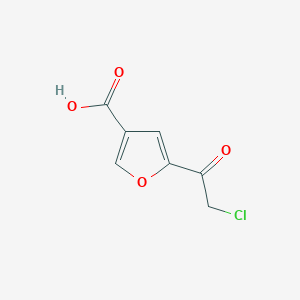

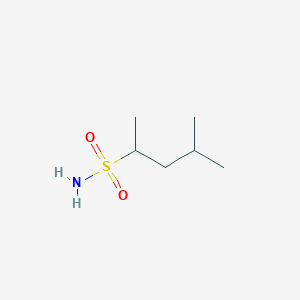

4-Methylpentane-2-sulfonamide is a sulfonamide derivative. Sulfonamides are synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .

Synthesis Analysis

Sulfonamides, including 4-Methylpentane-2-sulfonamide, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis

The molecular formula of 4-Methylpentane-2-sulfonamide is C6H15NO2S. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Chemical Reactions Analysis

Sulfonamides, including 4-Methylpentane-2-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical And Chemical Properties Analysis

The molecular weight of 4-Methylpentane-2-sulfonamide is 165.26 g/mol. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthese neuartiger Verbindungen

4-Methylpentansulfonamid: wird bei der Synthese neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen eingesetzt. Beispielsweise kann es an der Bildung neuer Sulfonamidverbindungen wie ({4-Nitrophenyl}sulfonyl)tryptophan (DNSPA) beteiligt sein, die aus Vorläufern wie 4-Nitrobenzolsulfonylchlorid und L-Tryptophan synthetisiert werden . Diese Verbindungen zeichnen sich durch verschiedene spektroskopische Methoden aus und können in spezifischen Kristallsystemen kristallisieren, was ihre Reinheit und ihr Potenzial für weitere Studien aufzeigt.

Antivirale Mittel

Sulfonamide mit heterocyclischen Peripherien, die aus this compound abgeleitet werden können, zeigen vielversprechende Eigenschaften als antivirale Mittel. Es wurde festgestellt, dass sie eine inhibitorische Aktivität gegen eine Reihe von Viren zeigen, einschließlich Dengue-Virus, indem sie spezifische virale Proteasen angreifen . Diese Anwendung ist besonders relevant im Kontext der globalen Gesundheitsherausforderungen, die durch Virusinfektionen entstehen.

Antibakterielle Aktivität

Modifikationen von Sulfonamidverbindungen, einschließlich derer, die aus this compound abgeleitet werden, werden untersucht, um die Resistenz gegen antibakterielle Medikamente zu überwinden. Durch die Neubewertung bestehender Sulfonamid-Medikamente und die Einführung von molekularen Modifikationen zielen Forscher darauf ab, neue Wirkstoffkandidaten mit verstärkter antibakterieller Aktivität zu identifizieren .

Wirkmechanismus

Target of Action

4-Methylpentane-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

4-Methylpentane-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a decrease in bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methylpentane-2-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, 4-Methylpentane-2-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The metabolism and excretion of sulfonamides can vary, but they are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of 4-Methylpentane-2-sulfonamide is a decrease in bacterial growth and replication due to the inhibition of folic acid synthesis . This can lead to the death of the bacteria or a slowdown in their growth rate, depending on the concentration of the drug and the susceptibility of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylpentane-2-sulfonamide. For example, the presence of other substances in the environment, such as organic matter or other drugs, can affect the bioavailability and effectiveness of 4-Methylpentane-2-sulfonamide . Additionally, the pH and temperature of the environment can affect the stability of the drug .

Safety and Hazards

While specific safety and hazards information for 4-Methylpentane-2-sulfonamide was not found, sulfonamides in general are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Methylpentane-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, a zinc-containing metalloenzyme. 4-Methylpentane-2-sulfonamide binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction inhibits the enzyme’s activity, which can have therapeutic implications in conditions where carbonic anhydrase activity needs to be modulated.

Cellular Effects

4-Methylpentane-2-sulfonamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, 4-Methylpentane-2-sulfonamide can impact cell signaling pathways by inhibiting specific enzymes, thereby altering the downstream signaling events and gene expression patterns .

Molecular Mechanism

The molecular mechanism of 4-Methylpentane-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, 4-Methylpentane-2-sulfonamide can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylpentane-2-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpentane-2-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Methylpentane-2-sulfonamide in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 4-Methylpentane-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 4-Methylpentane-2-sulfonamide can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

4-Methylpentane-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular functions and metabolic flux . The interactions with metabolic enzymes and cofactors are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methylpentane-2-sulfonamide within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Methylpentane-2-sulfonamide can localize to various cellular compartments, where it exerts its effects on enzyme activity and cellular processes . The distribution of the compound within tissues can also influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

4-Methylpentane-2-sulfonamide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Methylpentane-2-sulfonamide may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . Understanding the subcellular localization of 4-Methylpentane-2-sulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-methylpentane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVRPGSMEUVEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

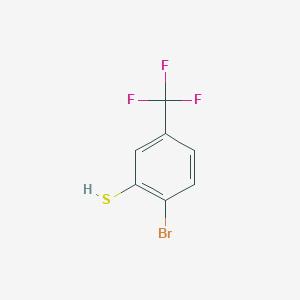

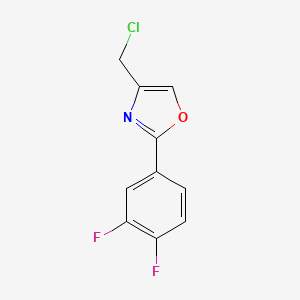

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)

![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)

![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)

![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)